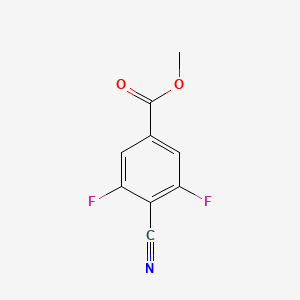

Methyl 4-cyano-3,5-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-cyano-3,5-difluorobenzoate is an organic compound with the molecular formula C9H5F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with cyano and fluorine groups. This compound is often used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-3,5-difluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to take place efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3,5-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for the cyano group.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Reduction: 4-amino-3,5-difluorobenzoate.

Hydrolysis: 4-cyano-3,5-difluorobenzoic acid.

Scientific Research Applications

Methyl 4-cyano-3,5-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-cyano-3,5-difluorobenzoate involves its interaction with specific molecular targets. The cyano and fluorine groups on the benzene ring can participate in various binding interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3,5-difluorobenzoate: Similar structure but lacks the cyano group.

Methyl 4-cyano-2,5-difluorobenzoate: Similar structure with different fluorine substitution pattern.

Uniqueness

Methyl 4-cyano-3,5-difluorobenzoate is unique due to the presence of both cyano and fluorine groups on the benzene ring. This combination imparts distinct chemical reactivity and

Biological Activity

Methyl 4-cyano-3,5-difluorobenzoate is an organic compound characterized by its unique structural features, including a benzoate group with cyano and difluoro substituents. This compound has garnered interest in both synthetic chemistry and biological research due to its potential biological activity and applications in drug development. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula : C9H6F2N O2

- Molecular Weight : Approximately 179.15 g/mol

The presence of the cyano group enhances lipophilicity, which may influence interactions with biological targets, potentially leading to pharmacological effects. The difluoro substituents contribute to the compound's reactivity and binding capabilities with various enzymes and receptors.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 4-cyano-2,3-difluorobenzoate | Cyano and difluoro groups on different positions | Different reactivity patterns due to positional changes |

| Methyl 4-fluorobenzoate | Contains only one fluorine atom | Less reactive compared to difluoro derivatives |

| Methyl 2,4-difluorobenzoate | Two fluorine atoms at different positions | Lacks cyano group; different reactivity profile |

| Methyl 3,4-difluorobenzoate | Similar difluoro substitution | Different spatial arrangement affects properties |

This compound stands out due to its combination of both cyano and difluoro groups, imparting distinct reactivity and properties valuable in various chemical syntheses and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and fluorine groups can participate in various binding interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, leading to observed effects such as enzyme inhibition or receptor modulation .

Potential Therapeutic Applications

Research indicates that compounds with similar structural features often exhibit significant biological properties. This compound may serve as an intermediate in the synthesis of potential therapeutic agents, including:

- Anti-inflammatory drugs

- Anticancer drugs

- Enzyme inhibitors

The compound's unique structure allows for extensive modifications that could enhance its therapeutic efficacy.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies focused on its ability to inhibit Na+-ATPase activity have provided insights into its potential use as an antimalarial agent .

- Antiparasitic Activity : In a study evaluating various analogs for their antiparasitic effects against Plasmodium species, compounds structurally related to this compound demonstrated varying degrees of efficacy. Modifications to the compound's structure were found to influence both potency and selectivity against different parasite stages .

- Pharmacokinetic Profiles : The incorporation of polar functional groups into the structure has been shown to improve aqueous solubility while maintaining antiparasitic activity. This balance is crucial for developing effective oral therapies against malaria .

Properties

Molecular Formula |

C9H5F2NO2 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

methyl 4-cyano-3,5-difluorobenzoate |

InChI |

InChI=1S/C9H5F2NO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |

InChI Key |

UCDIOXLVPGLHSW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)C#N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.